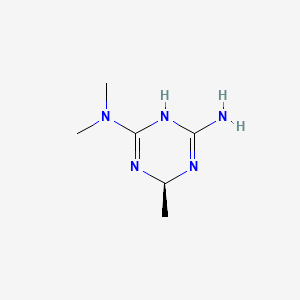![molecular formula C38H44O8 B608132 (E)-4-[(1S,2S,8R,17S,19R)-12-羟基-8,21,21-三甲基-5-(3-甲基丁-2-烯基)-8-(4-甲基戊-3-烯基)-14,18-二氧-3,7,20-三氧六环[15.4.1.02,15.02,19.04,13.06,11]二十二-4(13),5,9,11,15-戊烯-19-基]-2-甲基丁-2-烯酸 CAS No. 149655-52-7](/img/structure/B608132.png)
(E)-4-[(1S,2S,8R,17S,19R)-12-羟基-8,21,21-三甲基-5-(3-甲基丁-2-烯基)-8-(4-甲基戊-3-烯基)-14,18-二氧-3,7,20-三氧六环[15.4.1.02,15.02,19.04,13.06,11]二十二-4(13),5,9,11,15-戊烯-19-基]-2-甲基丁-2-烯酸
描述
Isogambogic acid is a natural antitumor agent which is active against KB and drug-resistant KB-V1 cell lines.
科学研究应用
Antineoplastic Drugs
Gambogic Acid (GA) has been recognized for its significant role in inhibiting tumor growth . A large number of GA derivatives have been designed and prepared to improve its shortcomings, such as poor water solubility, low bioavailability, poor stability, and adverse drug effects .
Traditional Herbal Medicine
GA is traditionally used as a herbal medicine, mainly for its anti-inflammatory and hemostatic properties . It is extracted from the dried resin of the Garcinia mandshurica plant .
Lung Cancer Treatment
GA is a potent anticancer agent that destroys tumor cells through multiple mechanisms . It has been used in the development of a chitosan (CS)-based cationic nanoemulsion-based pulmonary delivery system for the co-delivery of antineoplastic drugs (GA) and anti-XIAP small interfering RNA (siRNA) .
Overcoming Drug Resistance
GA has been reported to reverse oxaliplatin resistance in LoVo colorectal cancer cells . It increases intracellular platinum levels associated with the increase of hCTR1 levels and the decrease of ATP7A and ATP7B levels .
Treatment of Various Cancers
GA is a highly effective antitumor agent, and it is used for the treatment of a wide range of cancers . However, it is challenging to deliver drugs to the central nervous system due to the inability of GA to cross the blood–brain barrier (BBB) .
Structural Modification
GA has been utilized to develop a variety of active derivatives with improved water solubility and bioavailability through structural modification . This approach has been successfully implemented in the clinical field .
作用机制
Target of Action
Gambogic acid, a naturally occurring xanthone-based compound, is known to interact with several cellular targets. It has been found to bind to the transferrin receptor 1 (TfR1) and rapidly induce cell apoptosis . It also inhibits osteoclastogenesis by inhibiting CXCR4 signaling pathways .
Mode of Action
The interaction of gambogic acid with its targets leads to a variety of changes within the cell. When gambogic acid binds to TfR1, it induces rapid cell apoptosis without competing with the transferrin (Tf) binding site . This interaction triggers a cascade of intracellular events that ultimately lead to cell death. In addition, the inhibition of the CXCR4 signaling pathway prevents the formation of osteoclasts, cells that are responsible for bone resorption .
Biochemical Pathways
Gambogic acid affects several biochemical pathways. It has been shown to upregulate pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulate apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), leading to cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation . These changes disrupt the normal functioning of the cell and lead to cell death.
Pharmacokinetics
The clinical translation of gambogic acid has been hampered, partly due to its water insolubility, low bioavailability, poor pharmacokinetics, rapid plasma clearance, early degradation in blood circulation, and detrimental vascular irritation . Recent studies have demonstrated the ability of nanoparticles to overcome these challenges, improving the bioavailability and pharmacokinetics of gambogic acid .
Result of Action
The result of gambogic acid’s action is the induction of cell death, particularly in cancer cells. It exerts significant antiproliferative effects on different types of cancer, including pancreatic, breast, lung, liver, gastric, and bone cancers . It achieves this through various mechanisms, such as inducing programmed cell death, halting angiogenesis, impeding inflammatory mediators, and initiating autophagic pathways .
Action Environment
The action of gambogic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can influence the compound’s ability to reach its target. The use of nanoparticles has been shown to improve the delivery of gambogic acid to cancer cells, overcoming some of the challenges associated with its clinical use .
属性
IUPAC Name |
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-GXSDCXQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
CAS RN |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



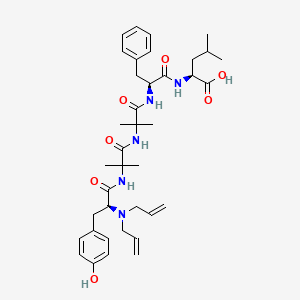

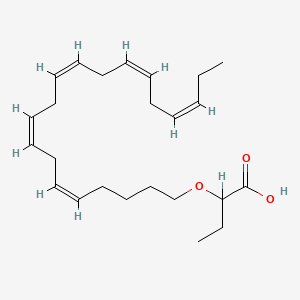
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
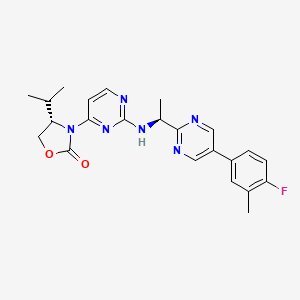


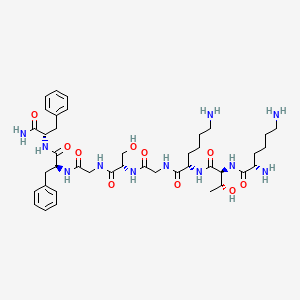
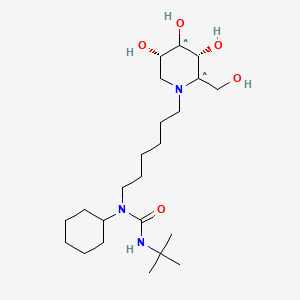
![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

